

# The History and Discovery of AB-FUBINACA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



AB-FUBINACA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide) is a potent synthetic cannabinoid that has emerged as a significant compound of interest for researchers, clinicians, and law enforcement. This technical guide provides an indepth overview of its history, discovery, and pharmacological properties, intended for researchers, scientists, and drug development professionals.

## **Discovery and Emergence**

AB-FUBINACA was first disclosed in a 2009 patent by Pfizer as part of a series of indazole-3-carboxamide derivatives with potential therapeutic applications.[1] The patent, WO 2009/106982, described these compounds as modulators of the cannabinoid 1 (CB1) receptor. [1] However, a specific synthesis for AB-FUBINACA was not detailed in this patent, with a synthetic route being published in the scientific literature at a later date.[2]

The compound transitioned from a research chemical to a substance of abuse, with its first identification on the illicit drug market in Japan in 2013. Since then, it has been detected in numerous "herbal incense" products and has been associated with significant public health concerns.

# **Chemical and Physical Properties**



| Property          | Value                                                                                          |
|-------------------|------------------------------------------------------------------------------------------------|
| Chemical Name     | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-<br>[(4-fluorophenyl)methyl]indazole-3-carboxamide |
| Molecular Formula | C20H21FN4O2                                                                                    |
| Molecular Weight  | 368.4 g/mol                                                                                    |
| Appearance        | Colorless long needle crystals                                                                 |

## **Pharmacological Profile**

AB-FUBINACA is a potent, full agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. Its high affinity and efficacy at these receptors are responsible for its profound physiological and psychoactive effects.

## **Receptor Binding and Functional Activity**

The following tables summarize the in vitro pharmacological data for AB-FUBINACA at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity of AB-FUBINACA

| Receptor  | K <sub>i</sub> (nM) | Radioligand               | Cell Line     | Reference |
|-----------|---------------------|---------------------------|---------------|-----------|
| Human CB1 | 0.9                 | Not Specified             | Not Specified |           |
| Human CB1 | 1.08 ± 0.08         | [ <sup>3</sup> H]CP55,940 | СНО           | _         |
| Human CB2 | 1.41 ± 0.11         | [ <sup>3</sup> H]CP55,940 | СНО           | _         |

Table 2: Cannabinoid Receptor Functional Activity of AB-FUBINACA



| Assay<br>Type         | Receptor     | EC <sub>50</sub> (nM) | Efficacy<br>(E <sub>max</sub> ) | Referenc<br>e<br>Compoun<br>d | Cell Line        | Referenc<br>e |
|-----------------------|--------------|-----------------------|---------------------------------|-------------------------------|------------------|---------------|
| GTPyS                 | Human<br>CB1 | 23.2                  | Not<br>Specified                | Not<br>Specified              | Not<br>Specified |               |
| cAMP<br>Inhibition    | Human<br>CB1 | 1.36 ± 0.09           | Full<br>Agonist                 | Forskolin                     | СНО              | _             |
| cAMP<br>Inhibition    | Human<br>CB2 | 1.95 ± 0.14           | Full<br>Agonist                 | Forskolin                     | СНО              | _             |
| Membrane<br>Potential | Human<br>CB1 | 0.24–21               | Agonist                         | Not<br>Specified              | Not<br>Specified | _             |
| Membrane<br>Potential | Human<br>CB2 | 0.88–15               | Agonist                         | Not<br>Specified              | Not<br>Specified |               |

# **Signaling Pathways**

As a cannabinoid receptor agonist, AB-FUBINACA activates intracellular signaling cascades through G-protein coupling. The CB1 and CB2 receptors are primarily coupled to the  $G_i/G_o$  family of G-proteins.

Upon activation by AB-FUBINACA, the following key signaling events are initiated:

- Inhibition of Adenylyl Cyclase: The activated Gα<sub>i</sub>/<sub>o</sub> subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
- Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and
  modulate the activity of ion channels. This includes the activation of G-protein-coupled
  inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and
  the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.
- Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the phosphorylation and activation of several MAPK pathways,







including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.

 β-Arrestin Recruitment: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin proteins are recruited. This leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.





Methyl 1H-indazole-3-carboxylate











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. probiologists.com [probiologists.com]
- 2. Detection and Characterization of the Effect of AB-FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [The History and Discovery of AB-FUBINACA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593438#history-and-discovery-of-ab-fubinaca]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com